mTORC2 Inhibition: ATP-Competitive vs. Rapamycin
The pyrazolo[3,4-d]pyrimidine-derived ATP-competitive inhibitor component of this conjugate (structurally related to PP242/Torkinib) inhibits mTORC1 and mTORC2 with an IC50 of 8 nM for both complexes, whereas rapamycin selectively inhibits only a subset of mTORC1 functions and fails to directly inhibit mTORC2 . In cellular models, PP242 (the unconjugated ATP-competitive inhibitor bearing the same 5-hydroxyindol-2-yl substituted pyrazolo[3,4-d]pyrimidine core) completely suppresses both TORC1 and TORC2 signaling in BCR-ABL+ leukemia cells, while rapamycin only partially suppresses TORC1 and paradoxically drives a PI3K/AKT surge .
| Evidence Dimension | mTORC2 inhibition and downstream AKT signaling suppression |
|---|---|
| Target Compound Data | ATP-competitive inhibitor (PP242 core): IC50 = 8 nM for both mTORC1 and mTORC2; complete suppression of TORC1 and TORC2 signaling in BCR-ABL+ cells |
| Comparator Or Baseline | Rapamycin: no direct mTORC2 inhibition; partial TORC1 suppression only |
| Quantified Difference | PP242 demonstrates complete mTORC2 inhibition (IC50 = 8 nM) versus no inhibition by rapamycin; PP242 prevents rapamycin-induced PI3K/AKT feedback activation |
| Conditions | In vitro kinase assays; cellular signaling in BCR-ABL+ leukemia cells |
Why This Matters
Procurement of a conjugate containing this ATP-competitive warhead ensures mTORC2 blockade is retained, a property absent in rapamycin-only agents and critical for suppressing AKT-mediated survival signaling and overcoming rapamycin resistance.
